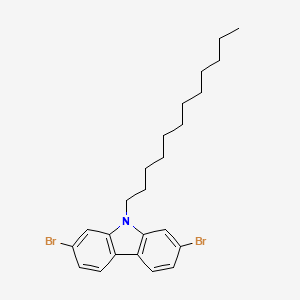

2,7-Dibromo-9-dodecylcarbazole

概要

説明

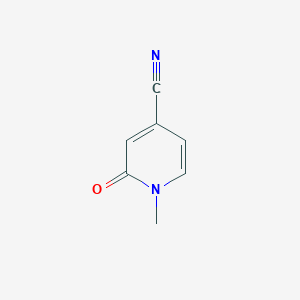

2,7-Dibromo-9-dodecylcarbazole is a chemical compound with the molecular formula C24H31Br2N and a molecular weight of 493.33 . It appears as a white to yellow to green powder or crystal .

Synthesis Analysis

The synthesis of 2,7-Dibromo-9-dodecylcarbazole involves alkylation and bromination reactions . A new and simple eco-friendly alkylation method has been reported for the synthesis of this compound .Molecular Structure Analysis

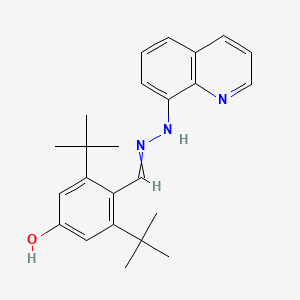

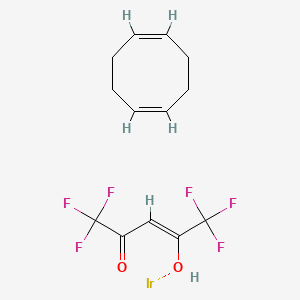

The molecular structure of 2,7-Dibromo-9-dodecylcarbazole is characterized by two bromine atoms and a dodecyl group attached to a carbazole unit . The carbazole unit is an aromatic heterocyclic molecule with two six-membered benzene rings and a five-membered nitrogen in intramolecular conjugate compound .Physical And Chemical Properties Analysis

2,7-Dibromo-9-dodecylcarbazole is a solid at 20 degrees Celsius .科学的研究の応用

2,7-Dibromo-9-dodecylcarbazole: A Comprehensive Analysis of Scientific Research Applications

Optoelectronic Applications: 2,7-Dibromo-9-dodecylcarbazole serves as a starting material for π-conjugated light-emitting polymers, which are crucial in the development of optoelectronic devices. These polymers are used in various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and thin-film transistors due to their excellent electronic properties .

Photonic Applications: In photonics, this compound is utilized for its ability to manipulate and control photons. It is used in the synthesis of materials that form the basis of photonic devices like lasers, optical fibers, and waveguides. The compound’s properties contribute to advancements in communication technologies and information processing .

Renewable Energy Systems: The compound’s derivatives are potential candidates for use in renewable energy systems. They can be applied in solar cells as active layers that convert light into electricity with high efficiency. Research is ongoing to improve the stability and performance of these materials in harsh environmental conditions .

Eco-friendly Synthesis Methods: Recent studies have reported new eco-friendly alkylation methods for synthesizing 2,7-Dibromo-9-dodecylcarbazole.

Electronic Material Development: This compound is also a key ingredient in the development of new electronic materials. Its structure allows for the creation of materials with desirable electronic properties such as high conductivity and stability, which are important for the next generation of electronic devices .

Advanced Material Properties: The derivatives of 2,7-Dibromo-9-dodecylcarbazole have been studied for their advanced material properties like solubility and stability. These properties make them suitable for use in thermoelectric materials that convert temperature differences into electrical voltage, which has applications in power generation and refrigeration .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,7-dibromo-9-dodecylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJGUMLGJPJNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-9-dodecylcarbazole | |

CAS RN |

544436-47-7 | |

| Record name | 2,7-Dibromo-9-dodecylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2,7-Dibromo-9-dodecylcarbazole and how were they confirmed?

A1: 2,7-Dibromo-9-dodecylcarbazole is characterized by a carbazole core with two bromine atoms substituted at the 2 and 7 positions and a dodecyl chain attached to the nitrogen atom at the 9 position. The structure was confirmed using a combination of spectroscopic techniques:

- ¹H-NMR and ¹³C-NMR: These techniques provided information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments, confirming the positions of the bromine atoms and the dodecyl chain [].

- FTIR: This technique identified the functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic carbazole ring and the alkyl chain [].

- DP-APCI-MS: This technique provided the molecular weight of the compound and revealed characteristic fragmentation patterns, further supporting the proposed structure. For instance, the loss of bromine atoms at the 2 and 7 positions followed by the dodecyl chain was observed [].

Q2: How does Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) help differentiate between the isomers 3,6-Dibromo-9-dodecylcarbazole and 2,7-Dibromo-9-dodecylcarbazole?

A2: Although both isomers share the same molecular formula and weight, their fragmentation patterns in DP-APCI-MS differ due to the distinct positions of the bromine atoms. The study observed that 3,6-Dibromo-9-dodecylcarbazole primarily loses the dodecyl group first, followed by the bromine atoms. Conversely, 2,7-Dibromo-9-dodecylcarbazole tends to lose the bromine atoms first, followed by the dodecyl chain. This difference in fragmentation pathways, as revealed by the unique ions detected in the mass spectra, allows for a clear distinction between the two isomers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)